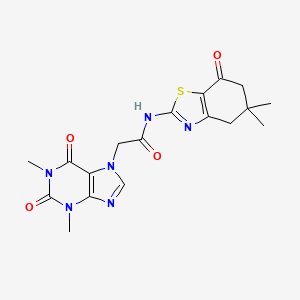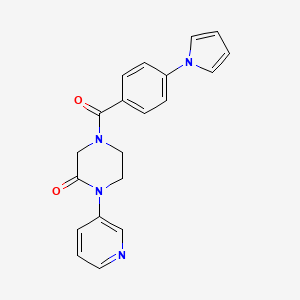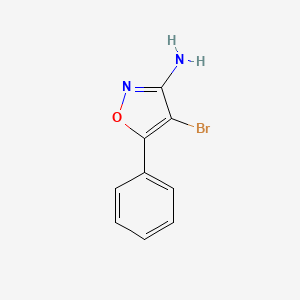
4-Bromo-5-phenyl-1,2-oxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-5-phenyl-1,2-oxazol-3-amine” is a chemical compound with the molecular formula C9H7BrN2O. It has a molecular weight of 239.07 . The IUPAC name for this compound is 4-bromo-5-phenylisoxazol-3-amine .
Synthesis Analysis
The compound was synthesized by the hydrazinolysis of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate . Another synthetic approach involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid .Molecular Structure Analysis
In the molecule, the oxazole and benzene rings make a dihedral angle of 9.68 (7)° . The crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds and van der Waals forces .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can undergo Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Karczmarzyk et al. (2011) discusses the synthesis of a related compound using palladium cross-coupling amination, highlighting the structural properties and conformation influenced by intramolecular hydrogen bonds, crucial for understanding the behavior of 4-Bromo-5-phenyl-1,2-oxazol-3-amine derivatives in chemical reactions (Karczmarzyk, Wolińska, & Fruziński, 2011).
Synthetic Approaches
- Research by Dikusar et al. (2019) developed synthetic approaches for functionally substituted oxazolecarboxamides, which are related to this compound, demonstrating the versatility in reactions with primary amines (Dikusar, Petkevich, Zhukovskaya, Zvereva, & Kurman, 2019).
Medicinal Chemistry and Drug Development
- A study conducted by Rosca (2020) involves the synthesis of novel oxazol-5(4H)-ones, which are structurally related to this compound, for evaluating cytotoxicity and antimicrobial activity. This illustrates the potential medicinal applications of such compounds (Rosca, 2020).
Applications in Organic Synthesis
- Shibata et al. (2010) demonstrated the use of a 5-bromooxazole derivative (closely related to this compound) in Pd-catalyzed coupling reactions, showcasing its utility in organic synthesis for introducing various functional groups (Shibata, Yoshida, Doi, & Takahashi, 2010).
Diversity-Oriented Synthesis
- Chanda et al. (2012) explored a diversity-oriented synthetic approach using related oxazole compounds, highlighting the method's efficiency and potential in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).
Antimicrobial Properties
- Siddiqui et al. (2001) synthesized benzylidene derivatives of oxazolones, which are structurally similar to this compound, to evaluate their antimicrobial activity, indicating the compound's potential in antimicrobial applications (Siddiqui, Bhusare, Jarikote, Pawar, & Vibhute, 2001).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Orientations Futures
Oxazole derivatives, including “4-Bromo-5-phenyl-1,2-oxazol-3-amine”, play a very essential role in the area of medicinal chemistry . They are described as potential therapeutic agents with various biological activities . Therefore, the development of effective methods leading to oxazole derivatives and their analogues has attracted great attention . The information presented in the retrieved papers will work as an impetus for new views in the pursuit of rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Propriétés
IUPAC Name |
4-bromo-5-phenyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMYIFOUGLCRPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)
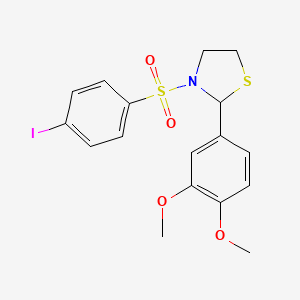
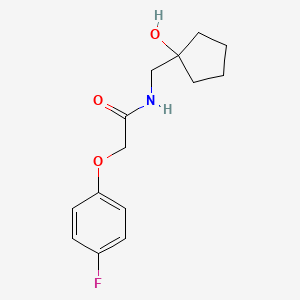
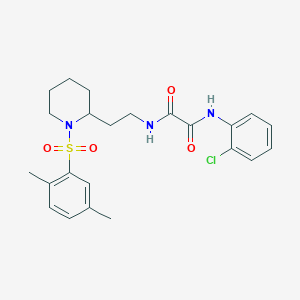
![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)
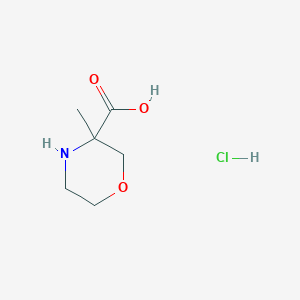
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)
![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)

